3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid
Description
3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to a fluoroazetidine ring, which is protected by a tert-butoxycarbonyl (Boc) group
Properties
IUPAC Name |
3-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-8-15(16,9-17)11-6-4-5-10(7-11)12(18)19/h4-7H,8-9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRLCZKGKLEJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Protection with tert-Butoxycarbonyl Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Coupling with Benzoic Acid: The final step involves coupling the protected fluoroazetidine with benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The carboxylic acid moiety can participate in amide bond formation with amines using coupling reagents.
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride (DAST)
Boc Protection: tert-butyl chloroformate, triethylamine
Coupling: EDCI, DMAP
Deprotection: Trifluoroacetic acid (TFA)
Major Products Formed
Substitution: Formation of various substituted azetidines
Deprotection: Formation of the free amine derivative
Coupling: Formation of amide-linked products
Scientific Research Applications
3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of fluorinated azetidines on biological systems.
Material Science:
Mechanism of Action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the Boc group provides protection during synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butoxycarbonyl)benzoic acid
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
Uniqueness
3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid is unique due to the presence of the fluoroazetidine ring, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Biological Activity
3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid is a synthetic organic compound characterized by its unique structural features, including a benzoic acid moiety linked to a fluoroazetidine ring, protected by a tert-butoxycarbonyl (Boc) group. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.
The compound has the following chemical attributes:
| Property | Details |
|---|---|
| Chemical Formula | C₁₅H₁₈FNO₄ |
| Molecular Weight | 293.31 g/mol |
| IUPAC Name | 3-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid |
| CAS Number | 2230798-38-4 |
The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in the context of enzyme modulation. The fluoroazetidine structure is hypothesized to influence the compound's reactivity and binding affinity to specific proteins, potentially enhancing its efficacy in therapeutic applications.
Enzyme Interaction Studies
In vitro studies have indicated that derivatives of benzoic acid, including this compound, may promote the activity of key protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and protein turnover.
A study evaluating various benzoic acid derivatives demonstrated that compounds structurally similar to this compound could significantly enhance the activity of cathepsins B and L, enzymes involved in protein degradation. Notably, certain derivatives showed up to a 467% increase in enzyme activity at optimal concentrations .
Cytotoxicity and Safety Profile
Cytotoxicity assessments have been conducted using various cell lines, including human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058). The results indicated that at specific concentrations (1 and 10 μg/mL), the compound exhibited no significant cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications .
Study on Benzoic Acid Derivatives
A comparative study on benzoic acid derivatives highlighted the biological evaluation of several compounds, focusing on their impact on proteostasis networks. Among these compounds, those with structural similarities to this compound demonstrated enhanced activation of proteasomal and lysosomal activities without inducing cytotoxicity. This positions them as promising candidates for further development as modulators of cellular processes related to aging and disease management .
In Silico Studies
In silico docking studies have also been employed to predict the binding affinities of this compound with various targets. These studies suggest that the compound may act as a potent binder for proteins involved in metabolic pathways, further supporting its potential utility in drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
